molecular formula C16H36Br2OSn2 B14682443 1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane CAS No. 28520-97-0

1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane

Cat. No.: B14682443
CAS No.: 28520-97-0
M. Wt: 641.7 g/mol
InChI Key: MYHNLFIEOWPXJF-UHFFFAOYSA-L
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Description

1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane is an organotin compound with significant applications in organic synthesis and industrial chemistry. It is characterized by the presence of two bromine atoms and four butyl groups attached to a distannoxane core. This compound is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane can be synthesized through the reaction of tetrabutyltin with bromine. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

(C4H9)4Sn+Br2(C4H9)2SnOSn(C4H9)2Br2\text{(C}_4\text{H}_9\text{)}_4\text{Sn} + \text{Br}_2 \rightarrow \text{(C}_4\text{H}_9\text{)}_2\text{SnO}\text{Sn(C}_4\text{H}_9\text{)}_2\text{Br}_2 (C4​H9​)4​Sn+Br2​→(C4​H9​)2​SnOSn(C4​H9​)2​Br2​

Industrial Production Methods

Industrial production of this compound involves large-scale bromination of tetrabutyltin. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different organotin compounds.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tin atoms.

    Coupling Reactions: It can be used in coupling reactions to form larger organotin complexes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Common products include various substituted organotin compounds and larger organotin complexes.

Scientific Research Applications

1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane involves its reactivity with nucleophiles and electrophiles. The bromine atoms and tin centers play a crucial role in its chemical behavior, facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromopropane: An organobromine compound used in organic synthesis.

    1,2-Dibromoethane: Another organobromine compound with applications in synthesis and industry.

    Tetrabutyltin: A precursor used in the synthesis of various organotin compounds.

Uniqueness

1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane is unique due to its specific structure, which includes both bromine atoms and a distannoxane core. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.

Properties

CAS No.

28520-97-0

Molecular Formula

C16H36Br2OSn2

Molecular Weight

641.7 g/mol

IUPAC Name

bromo-[bromo(dibutyl)stannyl]oxy-dibutylstannane

InChI

InChI=1S/4C4H9.2BrH.O.2Sn/c4*1-3-4-2;;;;;/h4*1,3-4H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2

InChI Key

MYHNLFIEOWPXJF-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)Br)Br

Origin of Product

United States

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